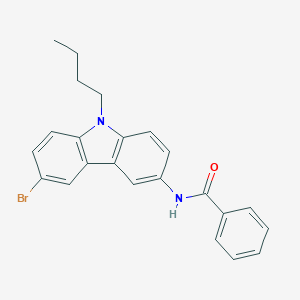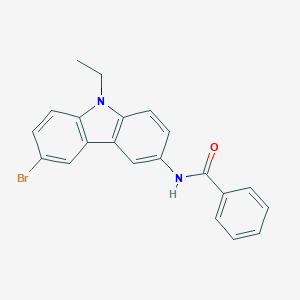
N,N-diethyl-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-propoxybenzenesulfonamide, also known as DPBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder with a molecular weight of 311.4 g/mol. DPBS is soluble in water, ethanol, and methanol. This compound has been used in various research fields such as neuroscience, pharmacology, and toxicology.
Mechanism of Action
N,N-diethyl-4-propoxybenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. N,N-diethyl-4-propoxybenzenesulfonamide binds to the active site of carbonic anhydrase and prevents the binding of its substrate, thereby inhibiting its activity. This mechanism has been widely studied in the context of neurological disorders and cancer.
Biochemical and Physiological Effects:
N,N-diethyl-4-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-4-propoxybenzenesulfonamide inhibits the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that N,N-diethyl-4-propoxybenzenesulfonamide reduces the production of cerebrospinal fluid in rats, which is a potential therapeutic target for neurological disorders. N,N-diethyl-4-propoxybenzenesulfonamide has also been shown to have anti-tumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N,N-diethyl-4-propoxybenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also soluble in water, ethanol, and methanol, which makes it easy to use in various experimental setups. However, N,N-diethyl-4-propoxybenzenesulfonamide has some limitations. It is a sulfonamide compound, which means that it may interfere with other sulfonamide-containing compounds in experimental setups. It is also a competitive inhibitor of carbonic anhydrase, which means that it may interfere with the activity of this enzyme in experimental setups.
Future Directions
There are several future directions for research on N,N-diethyl-4-propoxybenzenesulfonamide. One direction is to study the potential therapeutic effects of N,N-diethyl-4-propoxybenzenesulfonamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential anti-tumor effects of N,N-diethyl-4-propoxybenzenesulfonamide in various cancer cell lines. Additionally, more studies are needed to understand the mechanism of action of N,N-diethyl-4-propoxybenzenesulfonamide and its potential interactions with other compounds in experimental setups.
Synthesis Methods
N,N-diethyl-4-propoxybenzenesulfonamide can be synthesized through a two-step process. The first step involves the reaction between p-chlorobenzenesulfonyl chloride and diethylamine in the presence of an organic base such as triethylamine. The second step involves the reaction between the intermediate product and 1-bromo-4-propoxybenzene in the presence of a palladium catalyst. This method has been widely used to synthesize N,N-diethyl-4-propoxybenzenesulfonamide in high yields and purity.
Scientific Research Applications
N,N-diethyl-4-propoxybenzenesulfonamide has been used in various scientific research applications. In neuroscience, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a reference compound for testing the efficacy of new drugs in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a standard compound for testing the activity of new drugs against various enzymes such as carbonic anhydrase and acetylcholinesterase. In toxicology, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a negative control in testing the toxicity of new compounds.
properties
Product Name |
N,N-diethyl-4-propoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N,N-diethyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-11-17-12-7-9-13(10-8-12)18(15,16)14(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
GOWGZMVBWBTEDU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)